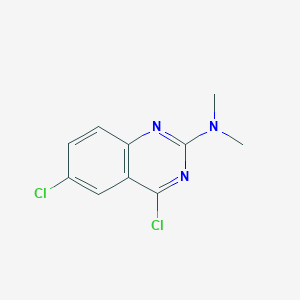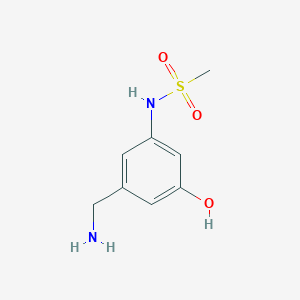
(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoroethyldiazenyl)-2-nitro-aniline is a chemical compound characterized by the presence of a fluoroethyl group attached to a diazenyl moiety, which is further connected to a nitro-aniline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyldiazenyl)-2-nitro-aniline typically involves the reaction of 2-nitroaniline with 2-fluoroethyl diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Diazotization: 2-fluoroethylamine is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-nitroaniline in the presence of a suitable catalyst to form N-(2-fluoroethyldiazenyl)-2-nitro-aniline.
Industrial Production Methods
Industrial production of N-(2-fluoroethyldiazenyl)-2-nitro-aniline may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
N-(2-fluoroethyldiazenyl)-2-nitro-aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-aminoaniline derivatives.
Substitution: Formation of various substituted aniline derivatives.
科学研究应用
N-(2-fluoroethyldiazenyl)-2-nitro-aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-fluoroethyldiazenyl)-2-nitro-aniline involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the following pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
Receptor Binding: Binds to cellular receptors, modulating signal transduction pathways.
DNA Interaction: Interacts with DNA, leading to potential genotoxic effects.
相似化合物的比较
N-(2-fluoroethyldiazenyl)-2-nitro-aniline can be compared with other similar compounds such as:
N-(2-chloroethyldiazenyl)-2-nitro-aniline: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
N-(2-bromoethyldiazenyl)-2-nitro-aniline: Contains a bromoethyl group, leading to different reactivity and properties.
N-(2-iodoethyldiazenyl)-2-nitro-aniline: Features an iodoethyl group, which may affect its chemical behavior and applications.
属性
CAS 编号 |
78604-33-8 |
|---|---|
分子式 |
C8H9FN4O2 |
分子量 |
212.18 g/mol |
IUPAC 名称 |
N-(2-fluoroethyldiazenyl)-2-nitroaniline |
InChI |
InChI=1S/C8H9FN4O2/c9-5-6-10-12-11-7-3-1-2-4-8(7)13(14)15/h1-4H,5-6H2,(H,10,11) |
InChI 键 |
NLFGLBGSOTVMQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NN=NCCF)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


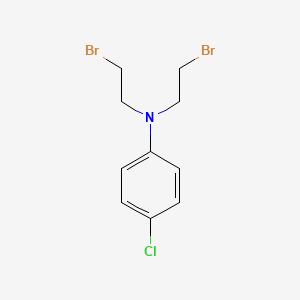
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)
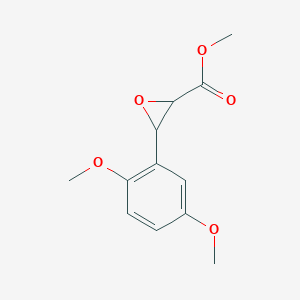

![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
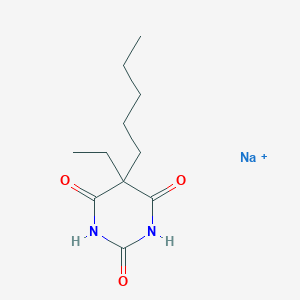
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
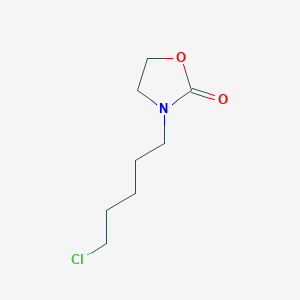

![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
